Cas no 1000931-20-3 (ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate)

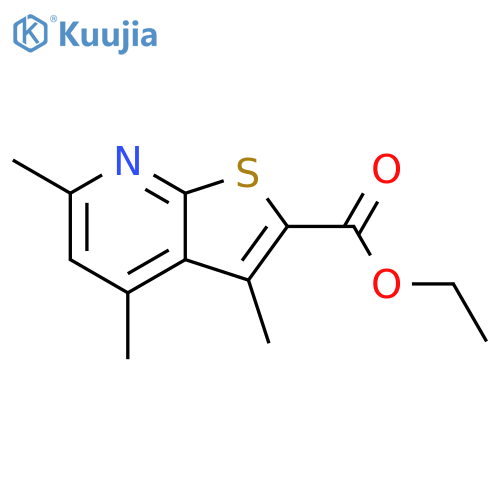

1000931-20-3 structure

商品名:ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate

CAS番号:1000931-20-3

MF:C13H15NO2S

メガワット:249.32870221138

MDL:MFCD09863269

CID:5156082

ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Thieno[2,3-b]pyridine-2-carboxylic acid, 3,4,6-trimethyl-, ethyl ester

- ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate

-

- MDL: MFCD09863269

- インチ: 1S/C13H15NO2S/c1-5-16-13(15)11-9(4)10-7(2)6-8(3)14-12(10)17-11/h6H,5H2,1-4H3

- InChIKey: ARAZRZHOOOIJDD-UHFFFAOYSA-N

- ほほえんだ: C12SC(C(OCC)=O)=C(C)C1=C(C)C=C(C)N=2

ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29418-0.1g |

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 0.1g |

$105.0 | 2023-09-06 | ||

| Enamine | EN300-29418-0.05g |

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 0.05g |

$69.0 | 2023-09-06 | ||

| Enamine | EN300-29418-5g |

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 5g |

$1115.0 | 2023-09-06 | ||

| Enamine | EN300-29418-10.0g |

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 10.0g |

$1654.0 | 2023-02-14 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023903-1g |

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 95% | 1g |

¥2051.0 | 2023-02-27 | |

| Enamine | EN300-29418-2.5g |

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 2.5g |

$754.0 | 2023-09-06 | ||

| Enamine | EN300-29418-5.0g |

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 5.0g |

$1115.0 | 2023-02-14 | ||

| Enamine | EN300-29418-10g |

ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 10g |

$1654.0 | 2023-09-06 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023903-5g |

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 95% | 5g |

¥5943.0 | 2023-02-27 | |

| Ambeed | A1087722-5g |

Ethyl 3,4,6-trimethylthieno[2,3-b]pyridine-2-carboxylate |

1000931-20-3 | 95% | 5g |

$866.0 | 2024-04-26 |

ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate 関連文献

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1000931-20-3 (ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1000931-20-3)ethyl 3,4,6-trimethylthieno2,3-bpyridine-2-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):268.0/779.0